4'-Iododoxorubicinol is synthesized from doxorubicin through various chemical modifications. It belongs to the class of anthracycline derivatives, which are characterized by their multi-ring structure and the presence of a sugar moiety. The classification of this compound falls under both organic chemistry and medicinal chemistry due to its relevance in drug development.
The synthesis of 4'-iododoxorubicinol typically involves the iodination of doxorubicin. Various methods can be employed for this purpose, including electrophilic aromatic substitution reactions, where iodine is introduced to the aromatic ring of doxorubicin under specific conditions.
The molecular structure of 4'-iododoxorubicinol can be described using its chemical formula . The presence of iodine at the 4' position on the sugar moiety alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
4'-Iododoxorubicinol may undergo several chemical reactions relevant to its function:
The mechanism of action for 4'-iododoxorubicinol is primarily linked to its ability to intercalate DNA, disrupting replication and transcription processes in cancer cells. This action leads to:
Understanding the physical and chemical properties of 4'-iododoxorubicinol is vital for its application in therapeutics:
4'-Iododoxorubicinol has potential applications in various scientific fields:
4'-Iododoxorubicinol represents a significant metabolite of the anthracycline derivative 4'-iodo-4'-deoxydoxorubicin (Iodo-doxorubicin or I-DOX). This compound emerges from the structural modification of doxorubicin—a cornerstone chemotherapeutic agent—where the 4'-hydroxyl group on the daunosamine sugar is replaced by an iodine atom. As a reduced alcohol metabolite, 4'-Iododoxorubicinol retains cytotoxic properties and exhibits distinct pharmacological behavior compared to its parent compound and classical anthracycline metabolites. Its discovery marked an important step in efforts to develop anthracyclines with improved therapeutic indices and reduced cardiotoxicity profiles [1] [5].
The development of anthracycline derivatives originated with the isolation of daunorubicin from Streptomyces peucetius in the 1960s. The subsequent discovery of doxorubicin—a hydroxylated derivative—demonstrated significantly broader anticancer activity against solid tumors. However, severe limitations, including dose-dependent cardiotoxicity and multidrug resistance (MDR), drove extensive efforts to synthesize analogs with improved therapeutic profiles [3] [5].
Second-generation anthracyclines (e.g., epirubicin, idarubicin) focused on modifications to the daunosamine sugar moiety. Iodo-doxorubicin (I-DOX) emerged in the late 1980s as a strategic innovation involving halogen substitution. The replacement of the 4'-hydroxyl group with iodine fundamentally altered the molecule's physicochemical properties, yielding a compound with enhanced lipophilicity, reduced basicity, and altered metabolic pathways. Early preclinical studies (1988–1990) revealed I-DOX's increased potency against tumor cell lines and reduced acute cardiotoxicity compared to doxorubicin, prompting Phase I clinical evaluation in Europe [1].
Table 1: Evolution of Key Anthracycline Derivatives
Generation | Compound | Structural Modification | Primary Clinical Advancement |
---|---|---|---|
First | Daunorubicin | Natural compound | Activity against leukemias |
First | Doxorubicin | 14-hydroxylation of daunorubicin | Broad spectrum (solid tumors, leukemias) |
Second | Epirubicin | 4'-epimerization of doxorubicin | Reduced cardiotoxicity |
Second | Idarubicin | 4-demethoxydaunorubicin | Oral bioavailability; activity in MDR settings |
Second | Iodo-doxorubicin | 4'-OH → I substitution | Higher lipophilicity; distinct metabolite profile |
4'-Iododoxorubicinol is classified as a C-13 hydroxy metabolite of the anthracycline antibiotic class. Its core structure consists of a tetracyclic anthraquinone chromophore (aglycone) glycosidically linked to the modified aminosugar daunosamine. The defining structural features are:
Table 2: Key Structural Features Influencing 4'-Iododoxorubicinol's Properties
Structural Element | Chemical Consequence | Biological Implication |
---|---|---|
4'-Iodo Group | • Reduced basicity of C3'-NH₂ → Neutral form at pH 7.4 | • Altered cellular uptake & subcellular localization |
• Increased molecular weight & lipophilicity | • Enhanced tissue penetration & volume of distribution | |
• Steric bulk | • Potential modulation of DNA binding kinetics | |
C-13 Hydroxyl Group | • Loss of conjugated system in ring C | • Reduced quinone-mediated redox cycling? |
• Introduction of a chiral center | • Stereospecific enzymatic formation (likely S-isomer) | |
Intact Anthraquinone Core | • Retained intercalation capability | • DNA binding & Topoisomerase II poisoning preserved |
These structural attributes position 4'-Iododoxorubicinol within a distinct subclass of anthracycline metabolites characterized by halogenated sugars and reduced aglycone modifications. Its properties differ fundamentally from classical metabolites like doxorubicinol and epirubicinol [1] [4].
4'-Iododoxorubicinol is the primary alcohol metabolite of Iodo-doxorubicin (I-DOX). Its formation and pharmacokinetics exhibit critical differences from the metabolism of parent anthracyclines:
Table 3: Comparative Metabolism of I-DOX vs. Doxorubicin
Parameter | Iodo-doxorubicin (I-DOX) | Doxorubicin (DOX) |
---|---|---|
Primary Alcohol Metabolite | 4'-Iododoxorubicinol | Doxorubicinol |
Rate/Extent of Alcohol Metabolite Formation | Significantly higher | Lower |
Cytotoxic Activity of Alcohol Metabolite | High (comparable/potentially superior to parent) | Low (significantly less active than parent) |
Terminal Half-Life of Parent Drug | Shorter than DOX | Longer (~20-48 hours) |
Terminal Half-Life of Alcohol Metabolite | Markedly prolonged | Shorter than parent |
Major Elimination Concerns | Cumulative exposure from persistent active metabolite | Parent drug accumulation; redox cycling of parent/semiquinone |
This distinct metabolic profile—characterized by prolific generation of a long-lived, highly active alcohol metabolite—underpins the unique pharmacology of I-DOX and differentiates it significantly from conventional anthracyclines like doxorubicin [1] [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7